N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide
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Overview
Description
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of isatin derivatives with hydrazides under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro and oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole nitrogen. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: It finds applications in the development of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Compared to other indole derivatives, N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]SPIRO[2.3]HEXANE-1-CARBOHYDRAZIDE stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
- N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
- N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-THIOPHENECARBOHYDRAZIDE
- N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)HEXANOHYDRAZIDE .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]spiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4/c20-13(10-7-15(10)4-1-5-15)18-17-12-9-6-8(19(22)23)2-3-11(9)16-14(12)21/h2-3,6,10,16,21H,1,4-5,7H2 |
InChI Key |
OASVWRLZJIXVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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